molecular formula C11H9N3S B13089143 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole

6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B13089143
M. Wt: 215.28 g/mol
InChI Key: QFXPMGOXCXMKEU-UHFFFAOYSA-N
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Description

6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole (CID 71553060) is a synthetic organic compound with the molecular formula C 11 H 9 N 3 S. It belongs to the class of fused triazole-heterocycles, which are recognized in medicinal chemistry as privileged structures due to their diverse biological potential . The molecule features a thiazolo[3,2-b][1,2,4]triazole core system substituted with a phenyl ring and a methyl group, a structure known to be of significant interest in the development of novel bioactive agents. The 1,2,4-triazole nucleus and its fused derivatives, like the thiazolo-triazole system, are associated with a wide spectrum of pharmacological activities . While specific data for this exact compound is limited in public literature, structurally similar compounds have demonstrated considerable promise in scientific research. For instance, closely related 6-(substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole derivatives have been designed and synthesized as potential anticonvulsant agents, showing protective effects in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in mice . Other 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones have been evaluated and shown anticancer activity against a panel of human cancer cell lines, including renal cancer, leukemia, colon cancer, and melanoma . The broader family of 1,2,4-triazole derivatives is also extensively reported to possess antimicrobial, anti-inflammatory, and antioxidant properties . The mechanism of action for triazole-containing compounds often involves interaction with enzymatic targets. Some triazoles are known to coordinate with heme iron in cytochrome P450 enzymes, leading to inhibition of vital metabolic pathways in pathogens or abnormal cells . The presence of multiple nitrogen atoms in the triazole-thiazole ring system allows for various non-bonding interactions with biological targets, making it a valuable scaffold for exploring new therapeutic mechanisms . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

6-methyl-5-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C11H9N3S/c1-8-10(9-5-3-2-4-6-9)15-11-12-7-13-14(8)11/h2-7H,1H3

InChI Key

QFXPMGOXCXMKEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole exhibits significant biological activities, making it a candidate for drug development. Key areas of interest include:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. For example, derivatives of 1,2,4-triazoles are known to exhibit antifungal and antibacterial activities against various pathogens .
  • Antiviral Properties : The compound's structural characteristics may allow it to interact effectively with viral proteins. Triazole derivatives have been reported to inhibit the main protease of SARS-CoV-2, showcasing their potential in antiviral therapies .
  • Anticancer Potential : Some studies suggest that triazole derivatives can exhibit anticancer activities by targeting specific cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression .

Therapeutic Applications

The therapeutic applications of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole can be categorized as follows:

  • Pharmaceutical Development : The compound's unique structure allows for modifications that can enhance efficacy and reduce side effects in drug formulations. Research is ongoing to explore its role as a scaffold for developing new therapeutic agents targeting various diseases .
  • Agricultural Chemicals : Due to its biological activity, derivatives of this compound could be explored as potential agrochemicals for pest control or as fungicides in crop protection strategies .
  • Material Science : The unique properties of thiazolo-triazole compounds may also lend themselves to applications in materials science, particularly in creating new polymers or catalysts for organic reactions .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole:

StudyFocusFindings
Cortés-García et al. (2020)Antiviral ActivityIdentified triazole derivatives with high binding affinities to SARS-CoV-2 protease (PDB ID: 6LU7)
Zoumpoulakis et al. (2020)Antifungal ActivityReported enhanced antifungal activity of triazole derivatives compared to commercial agents
Yang and Bao (2020)Antimicrobial ActivitySynthesized derivatives that exhibited superior bactericidal activity against pathogenic bacteria

Mechanism of Action

The mechanism of action of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Pharmacological Activities

The biological profile of thiazolo[3,2-b][1,2,4]triazoles is highly sensitive to substituent variations. Below is a detailed comparison with key analogues:

Table 1: Key Analogues of Thiazolo[3,2-b][1,2,4]triazole and Their Activities
Compound Name Substituents Biological Activity Key Findings References
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl at position 6 Anticonvulsant Most active in MES test (ED₅₀: 32.1 mg/kg); high selectivity .
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 4-Propoxyphenyl at position 6 Anticonvulsant Active in both MES and PTZ models; dual mechanism of action .
2-Methyl-6-benzylidenethiazolo[3,2-b][1,2,4]triazole-5(6H)-one Benzylidene at position 6 Antiplatelet Inhibits ADP-induced platelet aggregation (IC₅₀: 12–45 μM) .
5-Arylidene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-one Arylidene at position 5 Anticancer Cytotoxic against breast (MCF-7) and colon (HCT-116) cancer cells .
5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones Enone/chalcone system at position 5 Anti-inflammatory, Antimicrobial Enhanced redox modulation; IC₅₀: 8–22 μM in COX-2 inhibition assays .
6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole Methyl at position 6; 4-fluorophenyl at position 5 Under investigation Predicted activity in anticonvulsant and anticancer models based on structural analogs .

Substituent Effects on Bioactivity

  • Halogenation : Halo-substituted derivatives (e.g., 4-fluorophenyl in compound 3c) exhibit enhanced anticonvulsant activity due to improved lipophilicity and membrane penetration . Fluorine’s electronegativity also stabilizes aryl interactions with target proteins .
  • Alkoxy Groups : The 4-propoxy group in 5b enhances dual-model anticonvulsant efficacy, likely via GABAergic modulation and sodium channel blockade .
  • Enone/Chalcone Systems: 5-Ene derivatives show broad-spectrum anti-inflammatory activity, attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit COX-2 .
  • Benzylidene/Arylidene Moieties : These groups confer anticancer activity by intercalating DNA or inhibiting topoisomerase enzymes .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : Methyl and halogen substituents improve blood-brain barrier penetration (critical for anticonvulsants) but may increase hepatotoxicity risks .
  • Metabolic Stability : 5-Ene derivatives with chalcone systems undergo rapid glucuronidation, limiting their oral bioavailability .
  • Selectivity : Fluorophenyl-substituted compounds (e.g., 3c) show higher selectivity for neuronal targets compared to propoxyphenyl analogues .

Biological Activity

6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound notable for its structural features that combine thiazole and triazole ring systems. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C₁₁H₉N₃S, with a molecular weight of 215.27 g/mol. The presence of a methyl group at the 6-position and a phenyl group at the 5-position enhances its chemical reactivity and biological properties.

Pharmacological Profile

Research indicates that 6-methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound demonstrates potent antibacterial and antifungal properties. Studies have shown that derivatives of 1,2,4-triazoles exhibit various pharmacological activities including antimicrobial effects against a range of pathogens such as Staphylococcus aureus and Candida albicans .
  • Anticonvulsant Properties : In experimental models, certain derivatives of thiazolo[3,2-B][1,2,4]triazoles have shown promising anticonvulsant activity. For instance, compounds were tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models to evaluate their efficacy against seizures .
  • Anticancer Activity : Recent studies have highlighted the anticancer potential of thiazolo[3,2-B][1,2,4]triazole derivatives. In vitro evaluations have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of 6-methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole can be attributed to its unique structural features. The presence of electron-donating groups on the phenyl ring enhances its interaction with biological targets. A summary of related compounds and their unique properties is presented in Table 1.

Compound NameStructural FeaturesUnique Biological Activity
6-Methyl-5-(4-nitrophenyl)thiazolo[3,2-b][1,2,4]triazoleContains a nitrophenyl groupEnhanced antibacterial activity
6-Methyl-5-(trifluoromethyl)phenylthiazolo[3,2-b][1,2,4]triazoleFeatures a trifluoromethyl groupIncreased lipophilicity leading to better membrane penetration
6-Methylthiazolo[3,2-b][1,2,4]triazoleLacks the phenyl substituentGenerally lower biological activity compared to the phenyl derivative

Antimicrobial Activity

In a study by Kucukguzel et al., various thiazolo[3,2-B][1,2,4]triazoles were synthesized and tested against Mycobacterium tuberculosis and other pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like tobramycin .

Anticonvulsant Evaluation

A series of new 6-(substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for anticonvulsant activity using MES and PTZ models. One notable compound showed an effective protective index against seizures with an ED50 value of 49.1 mg/Kg .

Anticancer Research

Research conducted by Hassan et al. focused on novel thiazolo[3,2-B][1,2,4]triazole derivatives for their anticancer properties. The study revealed significant cytotoxic effects on various cancer cell lines with potential mechanisms involving apoptosis induction .

Q & A

Basic: What are the common synthetic routes for preparing 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole, and what critical parameters influence yield and purity?

Answer:
The synthesis typically involves cyclocondensation reactions of 1,2,4-triazole precursors with thiazole-forming reagents. Key steps include:

  • Hydrazine-mediated cyclization : Reacting 5-phenyl-1,2,4-triazole-3-thiol with α-haloketones (e.g., chloroacetone) in glacial acetic acid under reflux (2–4 hours). Yield optimization depends on stoichiometric ratios and temperature control (70–90°C) .
  • Purification : Recrystallization from ethanol or methanol improves purity (>95% by HPLC). Impurities often arise from incomplete cyclization or byproducts like unreacted thiols .
  • Critical parameters :
    • Solvent choice (polar aprotic solvents enhance reactivity).
    • Reaction time (over-reflux leads to decomposition).
    • Stoichiometry (excess α-haloketone improves conversion but may require post-reaction quenching).

Advanced: How can researchers resolve contradictory NMR data when characterizing triazole-thiazole hybrids, particularly regarding tautomeric forms?

Answer:
Tautomerism in triazole-thiazole systems can lead to ambiguous ¹H/¹³C NMR signals. Methodological solutions include:

  • 2D-NMR experiments : Utilize COSY, NOESY, or HSQC to assign proton-proton correlations and distinguish tautomers. For example, NOE interactions between NH protons and adjacent methyl groups can confirm dominant tautomeric forms .
  • Variable-temperature NMR : Cooling the sample to –40°C slows tautomeric interconversion, resolving split signals into distinct peaks .
  • Computational validation : Compare experimental chemical shifts with DFT-calculated shifts for proposed tautomers using software like Gaussian or ADF .

Basic: What spectroscopic techniques are essential for confirming the structure of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole derivatives?

Answer:
A multi-technique approach is required:

  • ¹H/¹³C NMR : Identify substituent environments (e.g., aromatic protons at δ 7.2–8.4 ppm, methyl groups at δ 2.1–2.8 ppm) .
  • IR spectroscopy : Confirm functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, C-S bonds at 650–750 cm⁻¹) .
  • Elemental analysis : Verify C, H, N, S content (deviations >0.4% indicate impurities) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for MW ~285 g/mol) .

Advanced: What strategies are effective in optimizing the antimicrobial activity of thiazolo-triazole compounds through systematic structural modifications?

Answer:
Activity optimization involves:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., –CF₃, –NO₂) at the 5-phenyl position to enhance membrane penetration. For example, 4-methoxyphenyl derivatives show improved MIC values (2–8 µg/mL) against Candida albicans .
  • Bioisosteric replacement : Replace the methyl group with bulkier alkyl chains (e.g., isopropyl) to modulate lipophilicity (logP 2.5–3.5 optimal) .
  • Molecular docking : Screen derivatives against fungal CYP51 (PDB: 3LD6) to prioritize synthesis of high-affinity candidates (binding energy < –8 kcal/mol) .

Basic: How do researchers ensure the purity of synthesized thiazolo[3,2-b]triazole derivatives, and what analytical methods are preferred?

Answer:
Purity assurance involves:

  • Chromatography :
    • HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10). Retention times >5 minutes indicate hydrophobic impurities .
    • TLC : Monitor reactions using silica gel plates (eluent: ethyl acetate/hexane 1:1). Rf = 0.3–0.5 for pure product .
  • Recrystallization : Ethanol/water (3:1) mixtures achieve >98% purity. Slow cooling (1°C/min) minimizes occluded solvents .

Advanced: What computational approaches are used to predict the binding affinity of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole derivatives with biological targets like 14-α-demethylase?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock ligands into the 3LD6 active site. Key parameters:
    • Grid box centered on heme-coordinated iron (coordinates: x=12.5, y=–4.3, z=22.1).
    • Scoring functions (e.g., MM-GBSA) refine affinity predictions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .

Basic: What are the key challenges in the regioselective synthesis of thiazolo-triazole hybrids, and how can they be mitigated?

Answer:
Challenges include:

  • Regiochemical ambiguity : Competing cyclization pathways (e.g., thiazolo[3,2-b] vs. [2,3-d] isomers).
  • Mitigation strategies :
    • Use directing groups (e.g., –OMe) to orient reactants .
    • Optimize solvent polarity (DMF favors [3,2-b] formation) .

Advanced: How can discrepancies in biological activity data between in vitro and in silico models be analyzed for triazole-containing compounds?

Answer:

  • Validation assays : Compare docking scores with MIC values. Compounds with high predicted affinity but low activity may suffer from poor solubility (measure logD at pH 7.4) .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation (t₁/₂ <30 min indicates need for prodrug strategies) .
  • QSAR modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with bioactivity to refine design .

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